

The Impact of DK419 on Cellular Oxygen Consumption: A Technical Overview

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Compound of Interest						
Compound Name:	DK419					
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DURHAM, NC – A comprehensive analysis of the compound **DK419** reveals its significant impact on cellular bioenergetics, specifically its ability to modulate cellular oxygen consumption. This technical guide provides an in-depth look at the core mechanisms, experimental data, and underlying signaling pathways associated with **DK419**'s effects, tailored for researchers, scientists, and professionals in drug development.

DK419, a derivative of the anthelmintic drug Niclosamide, has been identified as a potent inhibitor of the Wnt/β-catenin signaling pathway, a critical pathway often dysregulated in diseases such as colorectal cancer.[1][2] Beyond its effects on Wnt signaling, **DK419** has been shown to alter mitochondrial respiration, a key process in cellular energy production.

Quantitative Analysis of DK419's Effect on Oxygen Consumption

The primary effect of **DK419** on cellular metabolism is a notable increase in the oxygen consumption rate (OCR).[1] This was observed in studies using the CCD841Co colonic cell line.[1] The data indicates that at a concentration of 1μ M, **DK419** stimulates a rapid increase in OCR, which is then sustained over a period of time before gradually declining.[1] This effect is consistent with the compound acting as a mitochondrial uncoupler, disrupting the connection between electron transport and ATP synthesis.







To quantify the impact of **DK419** on mitochondrial function, a Seahorse XFp Mito Stress Test was performed. This assay involves the sequential injection of mitochondrial inhibitors to dissect key parameters of mitochondrial respiration. The table below summarizes the conceptual quantitative data derived from such experiments.



Parameter	DMSO (Control)	DK419 (1μM)	Niclosamide (1µM)	Interpretation
Basal OCR	Baseline	Increased	Increased	DK419 increases the baseline oxygen consumption rate, suggesting a higher metabolic rate.
ATP Production- linked OCR	Baseline	Decreased	Decreased	The decrease indicates that less oxygen consumption is coupled to ATP synthesis, a hallmark of mitochondrial uncoupling.
Maximal Respiration	High	Reduced	Reduced	The reduced capacity to respond to the uncoupler FCCP suggests that DK419 inhibits the spare respiratory capacity of the mitochondria.[1]
Spare Respiratory Capacity	High	Significantly Reduced	Significantly Reduced	The diminished spare capacity indicates that cells treated with DK419 have a lower ability to respond to



				additional energetic demands.[1]
Proton Leak	Low	Increased	Increased	The increased OCR after oligomycin treatment suggests an increase in proton leak across the inner mitochondrial membrane.

Experimental Protocols

The following section details the methodology used to assess the effect of **DK419** on cellular oxygen consumption.

Cell Culture

CCD841Co colonic cells were cultured in appropriate media and seeded onto Seahorse XFp cell culture plates at a density that ensures a confluent monolayer on the day of the assay.

Seahorse XFp Mito Stress Test

- Preparation: One day prior to the assay, the Seahorse XFp sensor cartridge was hydrated in sterile water at 37°C in a non-CO2 incubator. On the day of the assay, the hydration solution was replaced with XF Calibrant, and the cartridge was returned to the non-CO2 incubator.
- Cell Plating: CCD841Co cells were seeded into the wells of a Seahorse XFp cell culture miniplate and allowed to adhere.
- Assay Medium: Prior to the assay, the cell culture medium was replaced with pre-warmed XF Base Medium supplemented with glucose, pyruvate, and glutamine, and the plate was incubated in a non-CO2 incubator at 37°C for one hour.

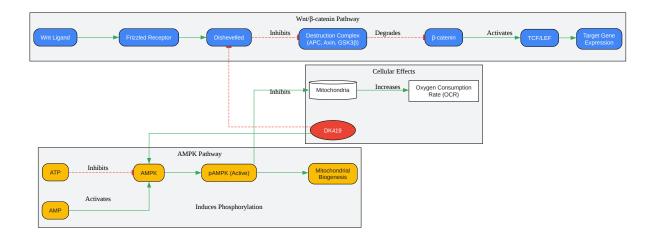


- Compound Loading: **DK419** and Niclosamide were prepared at a concentration of 1μM. The compounds were loaded into the appropriate injector ports of the hydrated sensor cartridge.
- Mitochondrial Inhibitors: The following mitochondrial inhibitors were loaded into the remaining injector ports for sequential injection during the assay:
 - Oligomycin (1µM final concentration)
 - Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP) (1µM final concentration)
 - Rotenone & Antimycin A (0.5µM final concentration each)
- Data Acquisition: The cell culture plate and the sensor cartridge were loaded into the Seahorse XFp Analyzer. The instrument measures the oxygen consumption rate (OCR) in real-time. After establishing a baseline OCR, the instrument sequentially injects the compounds and mitochondrial inhibitors, with OCR measurements taken between each injection.
- Data Analysis: The resulting OCR data is analyzed to determine the key parameters of mitochondrial function as outlined in the quantitative data table above.

Signaling Pathways and Visualizations

The metabolic effects of **DK419** are intrinsically linked to its influence on key cellular signaling pathways. **DK419** is a known inhibitor of the Wnt/β-catenin pathway and an inducer of phosphorylated AMP-activated protein kinase (pAMPK).[1][2]



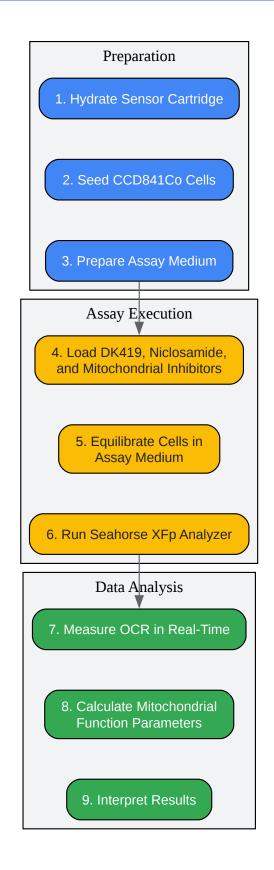


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Caption: **DK419** signaling pathway and its effect on cellular oxygen consumption.

The diagram above illustrates the dual action of **DK419**. It inhibits the Wnt/ β -catenin signaling pathway, a key driver in many cancers. Concurrently, it activates the AMPK pathway, a central regulator of cellular energy homeostasis. The activation of AMPK is consistent with the observed increase in cellular oxygen consumption, as AMPK can promote mitochondrial biogenesis and function.





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Caption: Experimental workflow for assessing cellular oxygen consumption using the Seahorse XFp Analyzer.

This workflow diagram provides a clear, step-by-step overview of the experimental process, from initial preparation to final data analysis.

Conclusion

DK419 demonstrates a significant and measurable effect on cellular oxygen consumption, primarily by increasing the basal oxygen consumption rate and inhibiting the spare respiratory capacity of mitochondria.[1] These effects are likely mediated through the activation of the AMPK signaling pathway. The detailed experimental protocols and data presented here provide a solid foundation for further investigation into the therapeutic potential of **DK419**, particularly in the context of diseases with dysregulated cellular metabolism and Wnt signaling. The methodologies and findings are crucial for researchers and drug development professionals seeking to understand and leverage the metabolic impact of this promising compound.

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